molecular formula C19H17NO3 B5705772 N-(2-hydroxy-5-methylphenyl)-2-naphthalen-1-yloxyacetamide

N-(2-hydroxy-5-methylphenyl)-2-naphthalen-1-yloxyacetamide

Cat. No.: B5705772
M. Wt: 307.3 g/mol
InChI Key: RRHIQZATIALGKH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-methylphenyl)-2-naphthalen-1-yloxyacetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring system linked to an acetamide group through an ether linkage, with a hydroxy and methyl-substituted phenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-5-methylphenyl)-2-naphthalen-1-yloxyacetamide typically involves a multi-step process. One common method includes the reaction of 2-naphthol with chloroacetic acid to form 2-naphthalen-1-yloxyacetic acid. This intermediate is then reacted with 2-amino-5-methylphenol under appropriate conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Catalysts such as copper or nickel on alumina may be used to optimize the reaction conditions and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-5-methylphenyl)-2-naphthalen-1-yloxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The phenyl and naphthalene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 2-naphthalen-1-yloxyacetophenone, while reduction of the acetamide group may produce N-(2-hydroxy-5-methylphenyl)-2-naphthalen-1-ylamine .

Scientific Research Applications

N-(2-hydroxy-5-methylphenyl)-2-naphthalen-1-yloxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-hydroxy-5-methylphenyl)-2-naphthalen-1-yloxyacetamide exerts its effects involves its interaction with various molecular targets. For instance, it can activate the NRF2 oxidative stress response pathway by covalently modifying the NRF2 repressor protein KEAP1. This activation leads to the upregulation of antioxidant genes, providing protection against oxidative stress . Additionally, it can activate the ATF6 arm of the unfolded protein response, promoting protective remodeling of the endoplasmic reticulum proteostasis network .

Comparison with Similar Compounds

N-(2-hydroxy-5-methylphenyl)-2-naphthalen-1-yloxyacetamide can be compared with similar compounds such as:

These compounds share similar structural features and functional groups, but this compound is unique in its combination of a naphthalene ring system with an acetamide group, providing distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-2-naphthalen-1-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-13-9-10-17(21)16(11-13)20-19(22)12-23-18-8-4-6-14-5-2-3-7-15(14)18/h2-11,21H,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHIQZATIALGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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